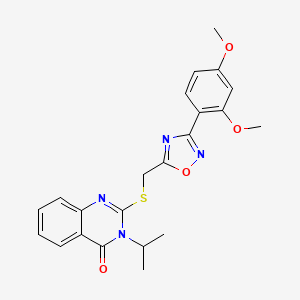

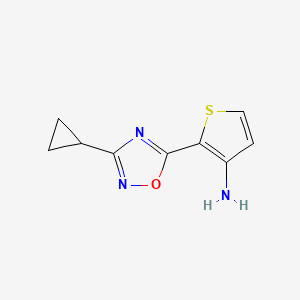

![molecular formula C13H20N2O2 B2716133 Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate CAS No. 1998642-43-5](/img/structure/B2716133.png)

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, also known as DMBA or 7,12-dimethylbenz[a]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research for its carcinogenic properties. DMBA is a potent carcinogen that induces tumors in various organs, including the skin, mammary gland, and lung.

Mecanismo De Acción

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate exerts its carcinogenic effects by inducing DNA damage and mutations, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA, forming DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the formation of cancerous cells.

Biochemical and Physiological Effects:

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors exhibit a variety of biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate also induces oxidative stress and inflammation, which can contribute to tumor growth and progression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are a useful model for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are relatively easy to induce and can be used to study a variety of cancer types. However, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are highly aggressive and can metastasize quickly, limiting their usefulness in long-term studies.

Direcciones Futuras

Future research on Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate should focus on identifying novel chemopreventive agents and developing new therapies for cancer treatment. The development of new animal models that better mimic human cancer development and progression will also be important for advancing our understanding of carcinogenesis. Additionally, further research is needed to elucidate the mechanisms of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced DNA damage and to identify new targets for cancer therapy.

Conclusion:

In conclusion, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a potent carcinogen that has been extensively used in scientific research to study the mechanisms of carcinogenesis and to develop cancer models for preclinical studies. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors exhibit a variety of biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are a useful model for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. However, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are highly aggressive and can metastasize quickly, limiting their usefulness in long-term studies. Future research on Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate should focus on identifying novel chemopreventive agents and developing new therapies for cancer treatment.

Métodos De Síntesis

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate can be synthesized by the Friedel-Crafts reaction of anthracene with benzene in the presence of aluminum chloride. The resulting product is then subjected to a series of reactions, including bromination and methylation, to obtain Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. The synthesis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has been extensively used in scientific research to study the mechanisms of carcinogenesis and to develop cancer models for preclinical studies. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors have been used to investigate the role of various genes and signaling pathways in cancer development and progression. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has also been used to study the effects of environmental pollutants on cancer risk and to evaluate the efficacy of chemopreventive agents.

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-17-13(16)12(14)9-10-5-7-11(8-6-10)15(2)3/h5-8,12H,4,9,14H2,1-3H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMRLVVTTWCDRB-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

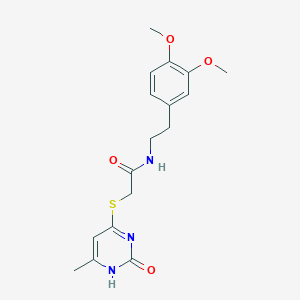

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2716050.png)

![N1-(sec-butyl)-N2-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2716057.png)

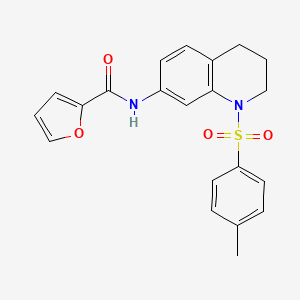

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)

![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)

![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)